3,5-Ditert-butyl-4-methoxybenzamide
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Overview
Description
3,5-Ditert-butyl-4-methoxybenzamide is an organic compound with a complex structure characterized by the presence of tert-butyl groups and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Ditert-butyl-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-Ditert-butyl-4-hydroxybenzaldehyde as the primary starting material.
Methoxylation: The hydroxyl group of the starting material is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amidation: The methoxybenzaldehyde is then subjected to amidation using ammonia or an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under controlled conditions.
Major Products
Oxidation: Formation of 3,5-Ditert-butyl-4-methoxybenzoic acid.
Reduction: Formation of 3,5-Ditert-butyl-4-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Ditert-butyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Ditert-butyl-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-methoxybenzamide |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H2,17,18) |
InChI Key |
NTNOEDGCBQZDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
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